Cas no 1181695-98-6 (N-(4-Butoxyphenyl)-2-chloropropanamide)

N-(4-Butoxyphenyl)-2-chloropropanamide 化学的及び物理的性質
名前と識別子
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- N-(4-Butoxyphenyl)-2-chloropropanamide
- propanamide, N-(4-butoxyphenyl)-2-chloro-
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- MDL: MFCD11923439
- インチ: 1S/C13H18ClNO2/c1-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10(2)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
- InChIKey: YLVYZFLOYDRNFH-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1C=CC(=CC=1)OCCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 228
- トポロジー分子極性表面積: 38.3
N-(4-Butoxyphenyl)-2-chloropropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB411049-5 g |
N-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | 5g |
€456.10 | 2023-04-24 | ||
A2B Chem LLC | AI11636-5g |
N-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | >95% | 5g |
$620.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759261-5g |
n-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | 95% | 5g |
¥3402.00 | 2024-08-09 | |
abcr | AB411049-10 g |
N-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | 10g |
€773.40 | 2023-04-24 | ||
abcr | AB411049-5g |
N-(4-Butoxyphenyl)-2-chloropropanamide; . |
1181695-98-6 | 5g |
€445.00 | 2025-02-21 | ||
abcr | AB411049-10g |
N-(4-Butoxyphenyl)-2-chloropropanamide; . |
1181695-98-6 | 10g |
€749.00 | 2025-02-21 | ||
Ambeed | A769922-5g |
N-(4-BUtoxyphenyl)-2-chloropropanamide |
1181695-98-6 | 95% | 5g |
$405.0 | 2024-04-25 | |
Ambeed | A769922-1g |
N-(4-BUtoxyphenyl)-2-chloropropanamide |
1181695-98-6 | 95% | 1g |
$133.0 | 2024-04-25 | |
A2B Chem LLC | AI11636-10g |
N-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | AI11636-500mg |
N-(4-Butoxyphenyl)-2-chloropropanamide |
1181695-98-6 | >95% | 500mg |
$384.00 | 2024-04-20 |
N-(4-Butoxyphenyl)-2-chloropropanamide 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
N-(4-Butoxyphenyl)-2-chloropropanamideに関する追加情報
Professional Introduction to N-(4-Butoxyphenyl)-2-chloropropanamide (CAS No. 1181695-98-6)
N-(4-Butoxyphenyl)-2-chloropropanamide, a compound with the chemical identifier CAS No. 1181695-98-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-(4-Butoxyphenyl)-2-chloropropanamide consists of a butoxyphenyl group linked to a chlorinated propanamide moiety, which contributes to its distinctive chemical behavior and reactivity.
The butoxyphenyl moiety, characterized by its aromatic ring substituted with a butoxy group, imparts lipophilic properties to the molecule, enhancing its solubility in various organic solvents. This feature is particularly advantageous in pharmaceutical formulations, where solubility plays a critical role in drug delivery and bioavailability. The chloropropanamide part of the molecule introduces a polar functional group, which influences the compound's interactions with biological targets. These structural attributes make N-(4-Butoxyphenyl)-2-chloropropanamide a versatile candidate for further chemical modifications and derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both aromatic and chlorinated amide functionalities. Such structures have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of the chloro group in N-(4-Butoxyphenyl)-2-chloropropanamide enhances its ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.
Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic properties. The butoxy group in N-(4-Butoxyphenyl)-2-chloropropanamide not only enhances lipophilicity but also contributes to metabolic stability. This balance between lipophilicity and metabolic stability is essential for achieving prolonged drug action and minimizing side effects. Computational modeling and molecular dynamics simulations have been instrumental in understanding these properties at a molecular level.
The synthesis of N-(4-Butoxyphenyl)-2-chloropropanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired molecular framework efficiently. These synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of N-(4-Butoxyphenyl)-2-chloropropanamide is its potential as a lead compound for drug development. Preclinical studies have demonstrated its efficacy in inhibiting specific enzymes and receptors involved in various disease pathways. For instance, derivatives of this compound have shown promising results in targeting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain management. Additionally, modifications to the butoxyphenyl ring have led to compounds with enhanced binding affinity to certain protein targets.
The versatility of N-(4-Butoxyphenyl)-2-chloropropanamide extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating libraries of compounds with diverse biological activities. High-throughput screening (HTS) techniques have been utilized to identify novel derivatives with improved pharmacological profiles. This approach has accelerated the discovery process and facilitated the development of next-generation pharmaceuticals.
In conclusion, N-(4-Butoxyphenyl)-2-chloropropanamide (CAS No. 1181695-98-6) represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular design offers an optimal balance between lipophilicity and polar interactions, making it an attractive candidate for further research and development. As our understanding of drug-receptor interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping future therapeutic strategies.
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